molecular formula C15H13NO B081867 1,4-Dimethyl-9H-carbazole-3-carbaldehyde CAS No. 14501-66-7

1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Cat. No.: B081867
CAS No.: 14501-66-7
M. Wt: 223.27 g/mol
InChI Key: XTIBCEUGIZGZHC-UHFFFAOYSA-N
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Description

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is an organic compound with the molecular formula C15H13NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-9H-carbazole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dimethyl-9H-carbazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under reflux conditions, leading to the formation of the desired aldehyde.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar formylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: 1,4-Dimethyl-9H-carbazole-3-carboxylic acid.

    Reduction: 1,4-Dimethyl-9H-carbazole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has indicated that carbazole derivatives exhibit promising antitumor properties. A study highlighted the potential of carbazole compounds in reactivating the p53 pathway, which is crucial for regulating the cell cycle and preventing cancer cell proliferation. Although this study focused on 9-ethyl-9H-carbazole-3-carbaldehyde, it underscores the relevance of carbazole-based structures in developing anticancer agents .

Synthesis of Anticancer Agents
The synthesis of various derivatives of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde has been reported to yield compounds with significant biological activities. For instance, derivatives have shown antibacterial and anti-inflammatory effects, making them candidates for further pharmacological exploration .

Photoinitiators in Polymer Chemistry

This compound has been utilized as a photoinitiator in free radical polymerization processes. It facilitates the initiation of polymerization upon exposure to light, which is critical in developing new materials with specific properties. The compound's ability to absorb UV light and generate free radicals makes it suitable for applications in coatings and adhesives .

Analytical Chemistry

Chromatographic Techniques
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A method involving reverse phase HPLC was developed to separate 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde from impurities, demonstrating its utility in pharmacokinetic studies and quality control in pharmaceutical formulations .

Data Table: Summary of Applications

Application Area Details References
Medicinal ChemistryAntitumor activity via p53 pathway reactivation; synthesis of anticancer agents
PhotoinitiatorsUsed in free radical polymerization for coatings and adhesives
Analytical ChemistryHPLC methods for separation and analysis; quality control applications

Case Study 1: Antitumor Activity

A recent study investigated the effects of a carbazole derivative on melanoma cells. The findings suggested that the compound could inhibit cell growth by inducing apoptosis through the p53 pathway. This opens avenues for developing new therapeutic strategies against melanoma using carbazole derivatives .

Case Study 2: Photoinitiator Performance

In polymer chemistry, this compound was tested as a photoinitiator under UV light conditions. The results showed efficient polymerization rates compared to traditional photoinitiators, indicating its potential for use in commercial applications where rapid curing is advantageous .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of carbazole have been shown to interact with the p53 pathway, which is involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-9H-carbazole-3-carbaldehyde: Similar in structure but with an ethyl group instead of methyl groups.

    9H-Carbazole-3-carbaldehyde: Lacks the methyl groups at positions 1 and 4.

    Dimethyl-9H-carbazole-3,6-dicarboxylate: Contains carboxylate groups instead of an aldehyde group.

Uniqueness

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is unique due to the presence of methyl groups at positions 1 and 4, which can influence its reactivity and physical properties. This structural feature can affect its electronic properties, making it suitable for specific applications in material science and organic synthesis.

Biological Activity

1,4-Dimethyl-9H-carbazole-3-carbaldehyde (CAS No. 14501-66-7) is a compound derived from the carbazole family, known for its diverse biological activities, particularly in the field of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a carbazole skeleton with two methyl groups at the 1 and 4 positions and an aldehyde functional group at the 3 position. The chemical structure can be represented as follows:

C13H11N+CHO\text{C}_{13}\text{H}_{11}\text{N}+\text{CHO}

The biological activity of this compound is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This compound has been shown to exhibit cytotoxic effects on various cancer cell lines by disrupting their normal cellular processes.

Efficacy Against Cancer Cell Lines

Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (μM) Mechanism of Action Reference
U87 MG (Glioma)10.5DNA intercalationKumar et al., 2020
HCT116 (Colon carcinoma)8.2Topoisomerase II inhibitionLee et al., 2010
Calu1 (Lung carcinoma)5.0DNA intercalationKumar et al., 2020
ACHN (Kidney adenocarcinoma)7.5Induction of apoptosisKumar et al., 2020

Study on Antitumor Activity

In a focused medicinal chemistry effort, novel derivatives of ellipticine were synthesized using this compound as a precursor. These derivatives exhibited enhanced solubility and improved anticancer activity compared to traditional ellipticine derivatives. The study reported significant growth inhibition across multiple cancer cell lines, with some compounds showing better efficacy than established chemotherapeutics like Etoposide .

DNA Binding Studies

Another study investigated the DNA binding properties of carbazole derivatives, including this compound. The results indicated strong intercalation capabilities, leading to the disruption of DNA replication processes in cancer cells. This property was linked to the observed cytotoxic effects against various tumor cell lines .

Properties

IUPAC Name

1,4-dimethyl-9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-9-7-11(8-17)10(2)14-12-5-3-4-6-13(12)16-15(9)14/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIBCEUGIZGZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162869
Record name 1,4-Dimethyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14501-66-7
Record name 1,4-Dimethyl-9H-carbazole-3-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014501667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14501-66-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
1,4-Dimethyl-9H-carbazole-3-carbaldehyde
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
1,4-Dimethyl-9H-carbazole-3-carbaldehyde
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
1,4-Dimethyl-9H-carbazole-3-carbaldehyde
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
1,4-Dimethyl-9H-carbazole-3-carbaldehyde
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
1,4-Dimethyl-9H-carbazole-3-carbaldehyde
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
1,4-Dimethyl-9H-carbazole-3-carbaldehyde

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